4-Methyl-1-pentyne
Overview
Description
4-Methyl-1-pentyne, also known as Isobutyl acetylene, is a clear yellow liquid . It is used as a polymer matrix together with synthesized NH2-MIL 53 metal organic framework (MOF) as a filler to fabricate a mixed matrix membrane (MMM) .
Synthesis Analysis
This compound can be synthesized using a traditional Ziegler–Natta or a metallocene catalyst for the copolymerization . Another method involves copolymerizing ethylene (E) and 4-methyl-1-pentene (4M1P) using an α-diimine Ni (ii) catalyst with MAO (methylaluminoxane) or Et2AlCl (diethylaluminium chloride) as the cocatalyst .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CH≡CCH2CH(CH3)2 . Its molecular weight is 82.14 and its IUPAC Standard InChI is InChI=1S/C6H10/c1-4-5-6(2)3/h1,6H,5H2,2-3H3 .Chemical Reactions Analysis
This compound, like other alkynes, exhibits a variety of unique chemical reactions due to the presence of the carbon-carbon triple bond . The acidity, reactivity, and other properties can differ based on the location of this triple bond within the molecule .Physical And Chemical Properties Analysis
This compound is a colorless liquid under standard conditions, characterized by a strong, unpleasant odor . It has a refractive index of n20/D 1.393 (lit.), a boiling point of 61-62 °C (lit.), and a density of 0.698 g/mL at 25 °C (lit.) .Scientific Research Applications
Microwave Studies
- Gas-Phase Structures : The gas-phase structures of 4-methyl-1-pentyne have been characterized using microwave spectroscopy and ab initio calculations. This research identified and assigned C s and C 1 conformers with stabilizing γ-CH/π interactions, providing insights into its molecular structure (Churchill, Milot, & Bohn, 2007).
Plasma Treatment and Membrane Technology
- Enhanced Gas Permeability : Plasma treatment on poly(4-methyl-2-pentyne) membranes results in improved selectivity for various gases while reducing overall permeabilities. This indicates its potential application in gas separation and purification processes (Shao, Samseth, & Hägg, 2007).
Polymer Synthesis
- Polymerization Methods : Research has been conducted on synthesizing polymers from 4-methyl-2-pentyne using various catalytic systems and conditions. This synthesis explores the structural and solubility properties of the resulting polymers, contributing to material science and polymer chemistry (Khotimsky et al., 2003).
Catalysis
- Hydroalkoxylation and Hydroamination : A study on the catalysis of intramolecular hydroalkoxylation and hydroamination of alkynes, including 4-methyl-2-pentyne, has been conducted. This research provides insights into organic synthesis and chemical reaction mechanisms (Pouy et al., 2012).
Vibrational Spectroscopy
- Vibrational Spectra Analysis : Investigations on the vibrational spectra of 4-methyl-2-pentyne have been performed, offering detailed information about its molecular structure and dynamics (Woodyard, Barbaree, & Crowder, 1992).
Thermal Decomposition Studies
- Decomposition Mechanism : Research on the thermal decomposition of this compound in a single-pulse shock tube has contributed to a better understanding of its thermal stability and decomposition pathways (Tsang, 1970).
Hydrogen Separation
- Mixed Matrix Membranes for Gas Separation : Studies on the effect of metal organic frameworks on the gas transport properties of poly(this compound) have demonstrated significant improvements in gas separation, particularly for hydrogen and CO2 (Abedini, Omidkhah, & Dorosti, 2014).
Mechanism of Action
Target of Action
4-Methyl-1-pentyne, also known as Isobutylacetylene or Isobutylethyne , is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond . The primary targets of this compound are organic molecules and biochemical pathways where it can participate in various chemical reactions due to its unsaturated nature .
Mode of Action
The mode of action of this compound primarily involves its interaction with other organic molecules through chemical reactions. As an alkyne, it is much more reactive than alkanes . It can participate in a variety of chemical reactions, including addition, oxidation, and polymerization reactions . The triple bond in this compound can be broken, allowing it to form new bonds with other atoms or molecules .
Biochemical Pathways
For instance, it can be involved in the synthesis of larger organic molecules or polymers .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in and the molecules it interacts with. For instance, in a reaction with another organic molecule, it could lead to the formation of a larger molecule or a different compound with new properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, temperature and pressure can affect the rate and direction of the chemical reactions it participates in . Additionally, the presence of other chemicals or substances can also impact its reactivity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methylpent-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h1,6H,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWICUICBZVAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221778 | |
Record name | 1-Pentyne, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7154-75-8 | |
Record name | 4-Methyl-1-pentyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1-pentyne | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentyne, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1-pentyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-1-PENTYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X7KAS72KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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